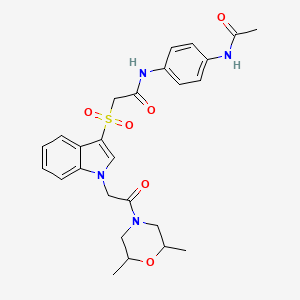
N-(4-acetamidophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C26H30N4O6S and its molecular weight is 526.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-acetamidophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The compound features a morpholine ring, an indole moiety, and a sulfonamide group, which are known for their diverse biological activities. The structure can be summarized as follows:
- Morpholine : A six-membered ring containing one nitrogen atom.
- Indole : A bicyclic structure that is often found in many natural products and pharmaceuticals.
- Sulfonamide : A functional group known for its antibacterial properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Phosphodiesterase Inhibition : Similar to other compounds containing morpholine and sulfonamide groups, this compound may exhibit phosphodiesterase (PDE) inhibitory activity. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in cellular signaling pathways .
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit pro-inflammatory mediators such as IL-4 and IL-5, suggesting that this compound may also possess anti-inflammatory properties .
- Antimicrobial Activity : The sulfonamide group is well-known for its antibacterial effects. Compounds with similar functionalities have demonstrated moderate to strong activity against various bacterial strains .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
- PDE4 Inhibition Study : A study demonstrated that PDE4 inhibitors can significantly reduce airway inflammation in animal models. The compound exhibited a protective effect against allergen-induced bronchoconstriction, suggesting potential applications in asthma treatment .
- Antibacterial Screening : A series of synthesized sulfonamide derivatives showed varying degrees of antibacterial activity. Compounds similar to the target compound were effective against several strains, indicating the potential therapeutic applications in infectious diseases .
- Inflammation Model : In a model of chronic inflammation, compounds with similar morpholine and sulfonamide structures were effective in reducing inflammatory markers, highlighting their potential role in treating inflammatory diseases .
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O6S/c1-17-12-30(13-18(2)36-17)26(33)15-29-14-24(22-6-4-5-7-23(22)29)37(34,35)16-25(32)28-21-10-8-20(9-11-21)27-19(3)31/h4-11,14,17-18H,12-13,15-16H2,1-3H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKFJSBKHLZRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














